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Introduction
Efrapeptin F, a member of the efrapeptin family of lipophilic peptide antibiotics produced by

fungi of the genus Tolypocladium, is a potent and specific inhibitor of F1F0-ATP synthase (also

known as Complex V). This enzyme is central to cellular energy metabolism, responsible for

the synthesis of ATP from ADP and inorganic phosphate, driven by a proton gradient. The

unique inhibitory action of efrapeptin F has made it a valuable tool in mitochondrial research

and a subject of interest in drug development. This technical guide provides an in-depth

analysis of the mechanism by which efrapeptin F inhibits ATP synthase, supported by

quantitative data, detailed experimental protocols, and visualizations of the key molecular

interactions and experimental workflows.

Core Mechanism of Inhibition
Efrapeptin F inhibits both the ATP synthesis and hydrolysis activities of F1F0-ATP synthase.[1]

[2] Its primary target is the F1 catalytic domain of the enzyme. The binding of efrapeptin F
induces a state that prevents the necessary conformational changes required for the enzyme's

rotary catalytic mechanism.

Specifically, efrapeptin F binds within a large central cavity of the F1 domain.[1] This binding

site is lined by residues from the βE (empty), αE, and αTP subunits, as well as the α-helical
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structure of the γ subunit.[1] The interaction is predominantly hydrophobic, with the potential for

two intermolecular hydrogen bonds further stabilizing the complex.[1]

The crucial consequence of efrapeptin F binding is the prevention of the βE subunit from

transitioning into a nucleotide-binding conformation.[2][3][4] This conformational change is a

fundamental step in the binding change mechanism of ATP synthesis, where the three catalytic

β subunits cycle through "open" (empty), "loose" (ADP and Pi binding), and "tight" (ATP

synthesis) states. By locking the βE subunit in an open or "empty" state, efrapeptin F
effectively stalls the rotation of the central γ subunit, thereby inhibiting the entire catalytic cycle.

During ATP synthesis, the mode of inhibition by efrapeptin is competitive with respect to both

ADP and phosphate.[1][5]

Quantitative Inhibition Data
The following table summarizes the key quantitative parameters describing the inhibition of ATP

synthase by efrapeptin.

Parameter Value
Species/Syste
m

Notes Reference

Dissociation

Constant (Kd)
10 nM (10⁻⁸ M)

Bovine Heart

Submitochondrial

Particles

Estimated for the

enzyme-inhibitor

complex under

conditions for

either ATP

synthesis or

hydrolysis.[5]

[5]

Inhibition

Stoichiometry
0.56 mol/mol F1

Bovine Heart

Submitochondrial

Particles

Molar ratio of

efrapeptin to F1-

ATPase required

for 50% inhibition

of ATP hydrolysis

activity.[5]

[5]

Signaling Pathways and Logical Relationships
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The following diagrams illustrate the mechanism of efrapeptin F inhibition and the logical flow

of its investigation.
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Caption: Mechanism of ATP synthase inhibition by efrapeptin F.
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Experimental Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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